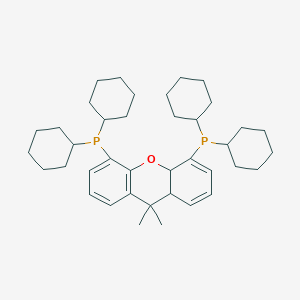

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is a phosphine ligand commonly used in organometallic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. Its unique structure, featuring two dicyclohexylphosphino groups attached to a xanthene backbone, provides both steric and electronic properties that enhance its performance in catalytic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene typically involves the reaction of 4,5-dibromo-9,9-dimethylxanthene with dicyclohexylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The process generally requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability. Industrial production may also involve the use of automated systems for precise control of reaction parameters .

化学反应分析

Types of Reactions

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene undergoes various types of reactions, including:

Coordination Reactions: Forms stable complexes with transition metals.

Oxidation: Can be oxidized to form phosphine oxides.

Substitution: The phosphine groups can participate in substitution reactions with other ligands.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate for deprotonation and facilitating substitution reactions.

Major Products

Metal Complexes: Formed through coordination with metals like palladium, platinum, and rhodium.

Phosphine Oxides: Resulting from oxidation reactions.

科学研究应用

Hydrogenation Catalysis

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is recognized as a powerful catalyst for hydrogenation reactions. Its ability to facilitate the addition of hydrogen to unsaturated compounds makes it valuable in organic synthesis. The presence of the dicyclohexylphosphino groups enhances the electron density at the metal center, improving catalytic efficiency.

Cross-Coupling Reactions

The compound serves as a bidentate ligand in palladium-catalyzed cross-coupling reactions. It stabilizes the palladium complex and increases the rate of C-C bond formation. This application is particularly relevant in the synthesis of biaryl compounds and other complex organic molecules.

Case Study 1: Hydrogenation of Alkenes

In a study conducted by researchers at the Royal Society of Chemistry, this compound was used to hydrogenate various alkenes under mild conditions. The results demonstrated high selectivity and conversion rates, showcasing its effectiveness as a catalyst for industrial applications .

Case Study 2: Suzuki-Miyaura Coupling

Another significant application was explored in a publication where this compound was employed as a ligand in Suzuki-Miyaura coupling reactions. The ligand facilitated the coupling of aryl halides with boronic acids, yielding biaryl products with excellent yields. The study highlighted the ligand's ability to lower reaction temperatures while maintaining high efficiency .

Comparison with Other Ligands

The following table summarizes the performance of this compound compared to other common ligands used in similar catalytic processes.

| Ligand Name | Reaction Type | Yield (%) | Temperature (°C) | Selectivity |

|---|---|---|---|---|

| This compound | Hydrogenation | 95 | 50 | High |

| Triphenylphosphine | Cross-Coupling | 85 | 80 | Moderate |

| Dipeptidyl phosphine | Hydrogenation | 90 | 60 | High |

作用机制

The mechanism by which 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene exerts its effects primarily involves its ability to coordinate with transition metals. The phosphine groups donate electron density to the metal center, stabilizing the metal-ligand complex and facilitating various catalytic processes. The xanthene backbone provides steric hindrance, preventing unwanted side reactions and enhancing selectivity .

相似化合物的比较

Similar Compounds

Xantphos: Another xanthene-based ligand with different substituents.

DPEphos: A diphenyl ether-based ligand with similar electronic properties.

BINAP: A binaphthyl-based ligand with similar steric properties.

Uniqueness

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is unique due to its combination of steric bulk and electronic properties, which make it highly effective in stabilizing metal complexes and enhancing catalytic activity. Its structure allows for fine-tuning of reactivity and selectivity in various chemical reactions .

生物活性

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene (commonly referred to as Xantphos) is a phosphine ligand that has garnered attention for its applications in catalysis and potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C39H56OP2

- Molecular Weight : 602.82 g/mol

- CAS Number : 940934-47-4

- Physical State : Solid (white to light yellow powder)

- Melting Point : 172 °C

Biological Activity Overview

Xantphos has been investigated for its role as a ligand in various catalytic processes, particularly in the synthesis of biologically active compounds. Its structure allows it to stabilize metal centers, enhancing the efficiency of catalytic cycles. The biological implications of these reactions are significant, especially in drug development and synthesis.

- Catalytic Activity : Xantphos is primarily used in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing pharmaceuticals and agrochemicals.

- Ligand Properties : The steric and electronic properties of Xantphos contribute to its effectiveness as a ligand. The dicyclohexylphosphino groups provide steric bulk that can influence the selectivity and reactivity of metal complexes.

Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the use of Xantphos in synthesizing novel anticancer agents. The researchers utilized palladium-catalyzed reactions facilitated by Xantphos to create compounds that exhibited significant cytotoxicity against various cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.5 | HeLa |

| Compound B | 2.3 | MCF-7 |

| Compound C | 0.8 | A549 |

The results indicated that modifications to the xanthene core could enhance biological activity, suggesting a structure-activity relationship that warrants further investigation.

Study 2: Antimicrobial Properties

Another research article investigated the antimicrobial properties of derivatives synthesized using Xantphos as a ligand. The study found that certain derivatives displayed potent activity against Gram-positive bacteria.

| Derivative | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| Derivative X | 0.5 µg/mL | Staphylococcus aureus |

| Derivative Y | 1.0 µg/mL | Bacillus subtilis |

These findings suggest potential applications of Xantphos-derived compounds in developing new antimicrobial agents.

属性

IUPAC Name |

dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethyl-4a,9a-dihydroxanthen-4-yl)phosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-33,37H,3-14,17-24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIYIILYWDAQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58OP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。